4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Scientific Research Applications
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Biological Research: It is used in studies related to its antimicrobial and antifungal properties.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic properties.
Future Directions
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
Preparation Methods
The synthesis of 4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves several steps, typically starting with the formation of the thiazole ring. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving thiourea and α-haloketones.
Sulfonation: Introduction of the ethylsulfonyl group is achieved through sulfonation reactions using reagents like ethylsulfonyl chloride.
Amidation: The final step involves the formation of the benzamide group through amidation reactions with appropriate amines
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
Similar compounds to 4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide include other thiazole derivatives such as:
Thiazolo[4,5-b]pyridines: These compounds also exhibit a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.
2,4-Disubstituted Thiazoles: These derivatives are known for their diverse biological activities, such as antibacterial and antifungal effects.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-3-27(23,24)12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)26-18)25-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSKOXDWJXNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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